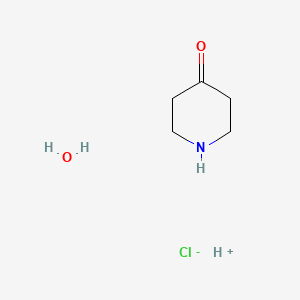
4-Piperidone monohydrate, HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidin-4-one hydrochloride hydrate is an organic compound with the molecular formula C₅H₉NO·HCl·H₂O. It is a derivative of piperidine and is commonly used as an intermediate in the synthesis of various chemicals and pharmaceutical drugs . This compound is known for its role in the production of substituted and dehydro derivatives, which are intermediates in alkaloid syntheses .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Piperidin-4-one hydrochloride hydrate can be synthesized through various methods. One common approach involves the conjugate reduction of dihydropyridones using zinc/acetic acid, which enables a simple and mild reduction to produce 4-piperidones . Another method involves a highly enantioselective, catalytic three-component coupling of aldehydes, alkynes, and 4-piperidone hydrochloride hydrate to afford tertiary propargylamines .
Industrial Production Methods
The industrial production of piperidin-4-one hydrochloride hydrate typically involves the conversion of N-carbethoxy 4-piperidone to piperidone hydrochloride hydrate in high yield and purity. This process is simple, economical, and eco-friendly .
Analyse Des Réactions Chimiques
Types of Reactions
Piperidin-4-one hydrochloride hydrate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include zinc/acetic acid for reduction, aldehydes and acryloyl chloride for substitution, and catalytic hydrogenation for selective reduction .
Major Products Formed
The major products formed from these reactions include various substituted and dehydro derivatives of piperidin-4-one, which are intermediates in the synthesis of alkaloids and other pharmaceutical compounds .
Applications De Recherche Scientifique
Piperidin-4-one hydrochloride hydrate has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of piperidin-4-one hydrochloride hydrate involves its interaction with molecular targets and pathways in biological systems. For example, 3,5-bis(ylidene)-4-piperidone scaffolds, which are derivatives of piperidin-4-one, exhibit diverse bio-properties and are considered curcumin mimics . These compounds can interact with various molecular targets, including proteins involved in inflammation and cancer pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to piperidin-4-one hydrochloride hydrate include:
Piperidine: A six-membered heterocyclic amine used as a building block in organic synthesis.
2-Piperidinone: Another derivative of piperidine used in the synthesis of pharmaceuticals.
4-Pyridone: A related compound with similar chemical properties.
Uniqueness
Piperidin-4-one hydrochloride hydrate is unique due to its specific structure and reactivity, which make it a valuable intermediate in the synthesis of various biologically active compounds. Its ability to undergo selective reduction and substitution reactions allows for the production of a wide range of derivatives with potential therapeutic applications .
Propriétés
Formule moléculaire |
C5H12ClNO2 |
|---|---|
Poids moléculaire |
153.61 g/mol |
Nom IUPAC |
hydron;piperidin-4-one;chloride;hydrate |
InChI |
InChI=1S/C5H9NO.ClH.H2O/c7-5-1-3-6-4-2-5;;/h6H,1-4H2;1H;1H2 |
Clé InChI |
SXWRTZOXMUOJER-UHFFFAOYSA-N |
SMILES canonique |
[H+].C1CNCCC1=O.O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


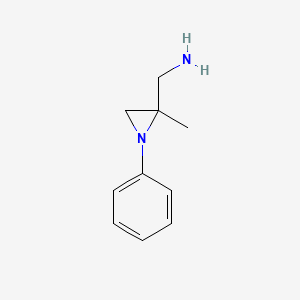

![(1R,6R)-Spiro[4.4]nonane-1,6-diamine](/img/structure/B11920468.png)
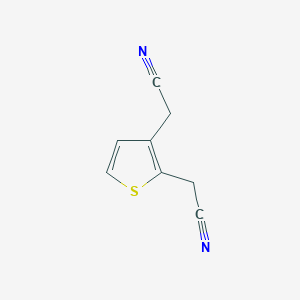

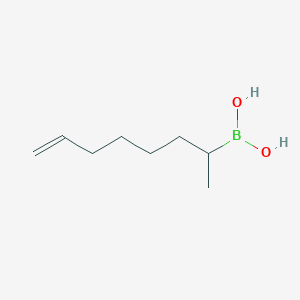
![2,7,7-Trimethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine](/img/structure/B11920490.png)
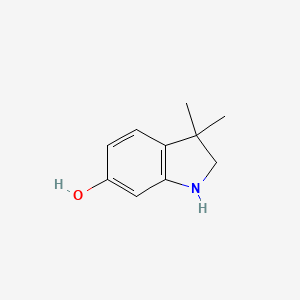
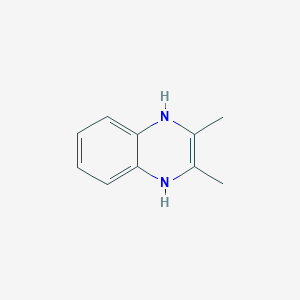
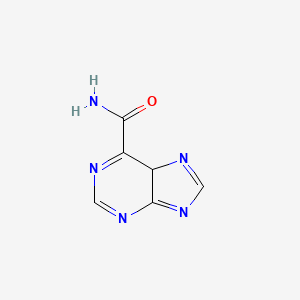
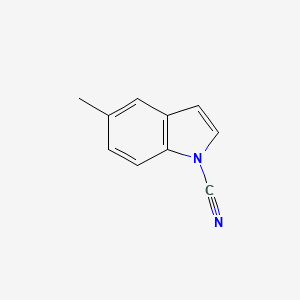
![4-Hydroxybicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B11920517.png)

![3-Amino-1-oxa-3-azaspiro[4.4]nonan-2-one](/img/structure/B11920530.png)
